N-Acetyl-5-aminosalicylic acid (N-Ac-5-ASA) is a metabolite of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA), commonly used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease []. While 5-ASA is the active ingredient in these medications, it undergoes N-acetylation, a process where an acetyl group is added, forming N-Ac-5-ASA []. Research into N-Ac-5-ASA focuses on two main areas:
N-Acetyl-5-aminosalicylic acid, also known as 5-acetamido-2-hydroxybenzoic acid, is a derivative of 5-aminosalicylic acid, which is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The chemical formula for N-acetyl-5-aminosalicylic acid is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol. This compound is formed through the N-acetylation of 5-aminosalicylic acid by N-acetyltransferase enzymes, which transfer an acetyl group from acetyl-Coenzyme A to the amino group of 5-aminosalicylic acid .
The mechanism of action of N-Ac-5-ASA itself is not fully established. While it is a metabolite of 5-ASA, its role in the anti-inflammatory effects of 5-ASA is unclear. However, some studies suggest N-Ac-5-ASA may have its own anti-inflammatory properties, potentially by reducing the binding of interferon-gamma (IFN-γ) to colonic epithelial cells []. Additionally, it may have antioxidant effects by scavenging free radicals [].
The primary reaction involving N-acetyl-5-aminosalicylic acid is its formation from 5-aminosalicylic acid through the action of N-acetyltransferase enzymes. This reaction can be summarized as follows:
This enzymatic conversion is significant in pharmacokinetics, influencing the bioavailability and therapeutic efficacy of 5-aminosalicylic acid in patients .
N-Acetyl-5-aminosalicylic acid exhibits anti-inflammatory properties similar to its parent compound, 5-aminosalicylic acid. It plays a role in modulating immune responses and reducing inflammation in the gastrointestinal tract. Studies indicate that while both compounds are beneficial, the therapeutic efficacy may depend on their concentration in the colonic mucosa rather than systemic levels . Additionally, N-acetyl-5-aminosalicylic acid may influence colonic mucosal healing and has been linked to reduced myeloperoxidase activity, which is indicative of inflammation .
The synthesis of N-acetyl-5-aminosalicylic acid typically involves the following steps:
This method allows for efficient production of N-acetyl-5-aminosalicylic acid for research and therapeutic applications .
N-Acetyl-5-aminosalicylic acid is primarily used in clinical settings for:
Research indicates that N-acetyltransferase activity significantly influences the conversion of 5-aminosalicylic acid to N-acetyl-5-aminosalicylic acid. Variations in this enzymatic activity can affect drug efficacy in patients with inflammatory bowel diseases. For instance, decreased N-acetyltransferase activity has been correlated with enhanced therapeutic effects of 5-aminosalicylic acid in certain models of colitis . Furthermore, studies have shown that both compounds can interact with nuclear receptors involved in inflammation regulation, highlighting their potential roles in modulating immune responses .
N-Acetyl-5-aminosalicylic acid shares structural and functional similarities with several other compounds used in treating inflammatory conditions. Here are some notable comparisons:
Compound Name | Structure | Primary Use | Unique Features |
---|---|---|---|
5-Aminosalicylic Acid | C₇H₇NO₃ | Treatment of inflammatory bowel disease | Parent compound; direct anti-inflammatory action |
Sulfasalazine | C₁₁H₁₄N₄O₃S | Treatment for ulcerative colitis | Prodrug that releases 5-amino salicylic acid |
Mesalamine | C₇H₇NO₃ | Treatment for ulcerative colitis | Bowel-specific delivery system |
4-Aminosalicylic Acid | C₇H₇NO₃ | Antitubercular agent | Primarily used against tuberculosis |
N-Acetyl-5-aminosalicylic acid stands out due to its role as a metabolite that enhances the therapeutic effects of its parent compound while potentially reducing side effects associated with systemic absorption .
Comparative bioavailability studies of N-acetyl-5-aminosalicylic acid have revealed significant variations in systemic exposure across different formulations and administration routes. Research demonstrates that the bioavailability of the parent compound 5-aminosalicylic acid ranges from 5.79% to 77%, with intravenous administration yielding the highest bioavailability [1]. Oral formulations show considerably lower bioavailability, with controlled-release preparations such as Pentasa achieving 32% bioavailability in healthy children [2], while enteric-coated formulations like Mesasal demonstrate 35.5% bioavailability in healthy volunteers [3].
The urinary recovery studies provide complementary evidence for systemic absorption patterns. Following intravenous administration, urinary excretion of 5-aminosalicylic acid and its N-acetyl metabolite reaches 78% of the administered dose within 48 hours [4]. Oral administration shows reduced urinary recovery, with Pentasa formulations showing 32% recovery and Mesasal formulations demonstrating 35.5% recovery over the same time period [2] [3].
Study | Formulation | Bioavailability (%) | Urinary Recovery (%) | Dose (mg) | Study Population |
---|---|---|---|---|---|
Bondesen et al. 1991 [1] | Intravenous | 77.0 | 78.0 | 100 | Healthy volunteers |
Christensen et al. 1993 [2] | Pentasa (Oral) | 32.0 | 32.0 | 1000 | Healthy children |
Norlander et al. 1990 [3] | Mesasal (Oral) | 35.5 | 35.5 | 500 | Healthy volunteers |
Smetanova et al. 2013 [5] | Portal Circulation | 5.79 | - | - | Rat model |
Vermeire et al. 1995 [6] | Multiparticulate | 20.0 | 20.0 | 800 | Healthy volunteers/Patients |
Research indicates that bioavailability demonstrates dose-dependency, with higher doses resulting in disproportionately increased systemic exposure. Studies using controlled-release formulations show that as the dose increases from 2 grams to 6 grams daily, the steady-state plasma concentrations of both 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid increase significantly [7]. This non-linear relationship suggests saturable first-pass metabolism processes that become overwhelmed at higher doses.
The relative bioavailability between different formulations varies substantially. Extended-release formulations generally demonstrate more consistent absorption patterns compared to delayed-release products, though both show high inter-individual variability [8]. Research has documented coefficient of variation values exceeding 50% for maximum plasma concentration and 38% for area under the concentration-time curve with extended-release formulations [8].
N-acetyl-5-aminosalicylic acid formation occurs predominantly through extensive first-pass metabolism of the parent compound 5-aminosalicylic acid. Research using rat intestinal perfusion models demonstrates that only 5.79 ± 0.24% of released 5-aminosalicylic acid successfully transfers into portal circulation, with the remainder undergoing rapid acetylation during intestinal transit [5]. This extensive first-pass effect represents a major determinant of systemic bioavailability.
The acetylation process begins immediately upon drug absorption into intestinal epithelial cells. Studies using Caco-2 monolayers reveal that N-acetyl-5-aminosalicylic acid formation is concentration-dependent and occurs exclusively in the apical compartment [9]. The acetylation rate demonstrates saturable kinetics, with higher concentrations overwhelming the metabolic capacity of N-acetyltransferase enzymes [7].
Study Model | Acetylation Rate | Location | N-Acetyl Formation | Study Reference |
---|---|---|---|---|
Rat intestinal perfusion [5] | Rapid | Small intestine | Detected | Smetanova 2013 |
Caco-2 monolayers [9] | Concentration-dependent | In vitro | Apical compartment only | Adachi 1999 |
Human volunteers [10] | Extensive | Upper GI tract | Predominant metabolite | Multiple studies |
Portal circulation [5] | 5.79 ± 0.24% | Portal vein | Formed during transport | Smetanova 2013 |
Intestinal elimination [9] | >50% at low concentrations | Intestinal lumen | Secreted back to lumen | Adachi 1999 |
The regional distribution of first-pass metabolism shows significant heterogeneity throughout the gastrointestinal tract. Research demonstrates that acetylation capacity is highest in the jejunum, where permeability is five-fold higher than in the ileum [9]. This regional variation contributes to the formulation-dependent differences in bioavailability observed with different drug delivery systems.
N-acetyltransferase enzyme activity represents the rate-limiting step in first-pass metabolism. Studies using human intestinal tissue demonstrate that N-acetyltransferase 1 (NAT1) serves as the primary enzyme responsible for 5-aminosalicylic acid acetylation [11]. The enzyme shows considerable inter-individual variation in activity, with NAT1 to NAT2 activity ratios ranging from 2 to 70 between individuals [11].
Presystemic acetylation demonstrates saturable characteristics that become apparent at therapeutic doses. Research using controlled-release formulations shows that the concentration of N-acetyl-5-aminosalicylic acid does not increase proportionally with increasing doses of the parent compound, indicating saturable presystemic acetylating capacity [7]. This saturation phenomenon explains the non-linear pharmacokinetics observed at higher doses.
Following absorption into systemic circulation, N-acetyl-5-aminosalicylic acid demonstrates distinct pharmacokinetic characteristics that differ significantly from the parent compound. Plasma protein binding studies reveal that N-acetyl-5-aminosalicylic acid exhibits 78 ± 1% binding to plasma proteins at concentrations of 2.5 micrograms per milliliter, substantially higher than the 43 ± 6% binding observed for 5-aminosalicylic acid [12].
The plasma concentration-time profile shows that N-acetyl-5-aminosalicylic acid rapidly becomes the predominant circulating species. Research demonstrates that within 45 minutes following intravenous administration, N-acetyl-5-aminosalicylic acid concentrations exceed those of the parent compound [4]. This rapid predominance reflects both continued formation from absorbed 5-aminosalicylic acid and the longer elimination half-life of the metabolite.
Aspect | Value | Concentration (μg/mL) | Clinical Significance | Study Reference |
---|---|---|---|---|
Protein binding (5-ASA) [12] | 43 ± 6% | 2.5 | Moderate binding | DrugBank |
Protein binding (N-Acetyl-5-ASA) [12] | 78 ± 1% | 2.5 | High binding | DrugBank |
Plasma concentration ratio | N-Acetyl > 5-ASA | Variable | Metabolite predominates | Multiple studies |
Steady-state levels [13] | 0.7-1.2 μg/mL | 0.7-1.2 | Therapeutic levels | Product Monograph |
Elimination pattern [1] | Dose-dependent | Variable | Saturable kinetics | Bondesen 1991 |
Steady-state plasma concentrations of N-acetyl-5-aminosalicylic acid in patients with inflammatory bowel disease average 1.2 micrograms per milliliter when receiving 500 milligrams of 5-aminosalicylic acid three times daily [13]. Lower doses of 250 milligrams three times daily achieve steady-state concentrations of 1.0 micrograms per milliliter [13]. These concentrations are reached within 4-6 hours after oral administration and demonstrate dose-proportional increases.
The elimination half-life of N-acetyl-5-aminosalicylic acid ranges from 5 to 10 hours, significantly longer than the 40-minute half-life of the parent compound [1] [13]. This extended half-life contributes to the metabolite's accumulation in systemic circulation and its predominance in plasma concentration-time profiles.
Distribution characteristics show that N-acetyl-5-aminosalicylic acid demonstrates preferential transport in the basolateral to apical direction across intestinal epithelial cells [9]. This directional transport pattern suggests involvement of specific efflux transporters that facilitate the metabolite's excretion back into the intestinal lumen.
The excretion of N-acetyl-5-aminosalicylic acid occurs through multiple pathways, with renal elimination representing the primary route of clearance. Research demonstrates that urinary excretion accounts for 78% of the total dose recovery following intravenous administration, with the majority excreted as the N-acetyl metabolite [4]. This predominance of renal elimination reflects the compound's high water solubility and extensive protein binding characteristics.
Renal excretion patterns show that N-acetyl-5-aminosalicylic acid undergoes primarily passive filtration with limited tubular reabsorption. Studies investigating long-term treatment effects demonstrate that renal function parameters remain stable in most patients, though prolonged high-dose therapy may be associated with gradual decline in creatinine clearance [14]. The risk of renal impairment correlates with treatment duration and cumulative dose exposure [14].
Route | Compound | Percentage Recovery | Time Period (Hours) | Administration Route | Study Reference |
---|---|---|---|---|---|
Urinary excretion [4] | 5-ASA + N-Acetyl-5-ASA | 78 | 48 | Intravenous | Klotz 1987 |
Urinary excretion | N-Acetyl-5-ASA | Predominant | 48 | Oral | Multiple studies |
Fecal excretion [2] | 5-ASA | 40 | 24 | Oral | Christensen 1993 |
Fecal excretion [2] | N-Acetyl-5-ASA | Significant | 24 | Oral | Christensen 1993 |
Renal elimination [1] | Total recovery | 77 | 48 | Intravenous | Bondesen 1991 |
Fecal excretion represents a secondary but significant elimination pathway. Research using controlled-release formulations shows that approximately 40% of the dose is recovered in feces within 24 hours, with both parent compound and metabolite present [2]. The fecal excretion pathway includes both unabsorbed drug and metabolite that has been secreted back into the intestinal lumen through active transport processes.
The biliary excretion pathway contributes to fecal elimination through hepatic clearance mechanisms. Studies demonstrate that N-acetyl-5-aminosalicylic acid undergoes hepatic metabolism, with subsequent biliary excretion contributing to the overall fecal recovery [15]. This hepatic clearance represents an important component of the total body clearance for systemically absorbed metabolite.
Research models for studying excretion pathways include both in vivo and in vitro approaches. Animal models using rats demonstrate similar excretion patterns to humans, with renal elimination predominating and fecal excretion accounting for approximately 20-40% of dose recovery [16]. These models provide valuable insights into excretion mechanisms while avoiding the ethical concerns associated with human studies.
Cell culture models using Caco-2 monolayers reveal that N-acetyl-5-aminosalicylic acid demonstrates directional transport characteristics, with preferential secretion toward the apical compartment [9]. This directional transport suggests involvement of specific efflux transporters that facilitate the metabolite's return to the intestinal lumen.
Computational approaches for modeling N-acetyl-5-aminosalicylic acid pharmacokinetics have evolved from traditional compartmental models to sophisticated physiologically-based pharmacokinetic (PBPK) models. Early computational models focused on describing the plasma concentration-time profiles using one or two-compartment models with first-order elimination kinetics [1]. These models successfully captured the basic pharmacokinetic parameters but failed to account for the complex absorption and metabolism processes.
Modern PBPK modeling approaches incorporate anatomical and physiological parameters to predict drug disposition more accurately. Research has developed dynamic models that simulate colonic concentrations of delayed-release 5-aminosalicylic acid formulations [17]. These models use differential equations to describe drug release, absorption, metabolism, and elimination processes in each gastrointestinal segment.
Machine learning approaches have emerged as powerful tools for predicting pharmacokinetic parameters from molecular structure. Recent developments include hybrid modeling frameworks that combine machine learning with PBPK modeling, where predictive models estimate physicochemical and pharmacokinetic parameters from chemical structures [18]. These approaches achieve correlation coefficients of 0.59 for predicting concentration-time profiles and demonstrate 60% of predictions within two-fold error ranges [18].
The application of artificial intelligence to pharmacokinetic modeling includes neural network architectures such as Neural Ordinary Differential Equations (Neural-ODE) that can directly predict time-series concentration profiles [19]. These advanced approaches show superior predictive capabilities compared to traditional methods when applied to compounds with limited pharmacokinetic data.
Population pharmacokinetic modeling approaches account for inter-individual variability in N-acetyl-5-aminosalicylic acid disposition. Research has identified factors contributing to pharmacokinetic variability, including genetic polymorphisms in N-acetyltransferase enzymes, disease state effects, and formulation-dependent absorption characteristics [11]. These models incorporate covariate effects to improve prediction accuracy for individual patients.
Computational models have been validated using clinical data from multiple studies, demonstrating good agreement between predicted and observed concentration-time profiles [17]. The models support clinical decision-making by predicting optimal dosing regimens and identifying patients at risk for treatment failure due to enhanced metabolic clearance.
The integration of physiologically-based pharmacokinetic modeling with pharmacogenomic data represents an emerging approach for personalized medicine applications. Research has identified genetic variants in N-acetyltransferase genes that influence N-acetyl-5-aminosalicylic acid formation rates [20]. Computational models that incorporate these genetic factors can predict individual patient responses and optimize therapeutic outcomes.
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